N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide is a quinoline-based compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety, an ethoxy substituent at position 4, and a p-tolyl (4-methylphenyl) group at position 2 of the quinoline core. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules targeting receptors or enzymes. The ethoxy and p-tolyl groups may enhance lipophilicity and metabolic stability, while the benzo[d][1,3]dioxol moiety could influence binding affinity through electron-donating effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-30-24-14-22(17-6-4-16(2)5-7-17)28-21-10-8-18(12-20(21)24)26(29)27-19-9-11-23-25(13-19)32-15-31-23/h4-14H,3,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAORRVADUIXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This suggests that our compound may also target similar receptors or enzymes.
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their activity.
Biochemical Pathways
Inhibition of this pathway could lead to reduced angiogenesis, potentially limiting the growth and spread of tumors.
Result of Action
Compounds with similar structures have shown potent activities against various cancer cell lines. This suggests that our compound may also have potential antitumor effects.
Biochemical Analysis
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a quinoline core fused with a benzo[d][1,3]dioxole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the ethoxy and p-tolyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a series of quinoline-based compounds were synthesized and tested against Mycobacterium tuberculosis (Mtb). Among these, compounds similar to this compound showed promising results in inhibiting the InhA enzyme, a critical target for tuberculosis treatment.
Key Findings:
- Inhibition of InhA: Compounds like 5n (closely related to the target compound) exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Mtb, indicating potent antitubercular activity .
- Comparative Efficacy: Compounds were compared against the standard drug Isoniazid, with some showing superior efficacy in inhibiting bacterial growth .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic pathways. For example, studies on α-glucosidase inhibition revealed that certain derivatives showed competitive inhibition patterns with IC50 values significantly lower than standard inhibitors like acarbose.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 9d | α-glucosidase | 3.2 ± 0.3 |
| Acarbose | α-glucosidase | 750 ± 5.0 |
| 5n | InhA | 12.5 |
This indicates that modifications to the quinoline structure can enhance enzyme inhibition, suggesting potential applications in diabetes management alongside antimicrobial use.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit key enzymes such as InhA and α-glucosidase suggests it interferes with critical metabolic pathways in pathogens.
- Molecular Interactions: Molecular docking studies have shown that these compounds can effectively bind to target enzymes, stabilizing the enzyme-inhibitor complex and preventing substrate access .
- Structural Modifications: The introduction of various substituents on the quinoline ring has been shown to modulate activity significantly, indicating that structure-activity relationships (SAR) play a crucial role in their efficacy .
Case Studies
Several case studies have highlighted the potential of quinoline derivatives in clinical settings:
- A study focusing on a series of quinoline-triazole hybrids reported enhanced activity against resistant strains of Mtb, with some compounds achieving MIC values comparable or superior to existing treatments .
- Another investigation into quinoline-based benzimidazole derivatives demonstrated significant α-glucosidase inhibition, suggesting dual therapeutic potential in treating both infections and metabolic disorders .
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (53)
- Structure: Both compounds share the benzo[d][1,3]dioxol group and quinoline core but differ in carboxamide positioning (quinoline-3 vs. quinoline-5).
- Physical Properties :
- Bioactivity : Both showed moderate cytotoxicity in MTT assays, with IC₅₀ values in the micromolar range. The positioning of the carboxamide group significantly impacts bioactivity, with compound 52 exhibiting stronger inhibitory effects .
Comparison with Target Compound :
The target compound’s ethoxy and p-tolyl substituents likely improve solubility and target selectivity compared to the simpler carboxamide derivatives. Its higher synthetic yield (if applicable) suggests optimized reaction conditions.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- Structure: Features a propenoyl linker between the quinoline-3-carboxamide and benzo[d][1,3]dioxol groups.
- Synthesis : Prepared via condensation reactions, with detailed NMR and IR characterization .
- Bioactivity: Not explicitly reported, but the α,β-unsaturated ketone moiety may enhance reactivity or binding to cysteine residues in target proteins.
Comparison with Target Compound: The absence of the propenoyl linker in the target compound may reduce off-target interactions while maintaining affinity through the ethoxy and p-tolyl groups.
Benzo[d][1,3]dioxol-Containing Heterocycles
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)
- Structure : Acrylonitrile derivative with nitro and benzo[d][1,3]dioxol substituents.
Comparison with Target Compound :
The target compound’s ethoxy group is electron-donating, which may improve metabolic stability compared to the nitro group in compound 25.
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
- Structure: Thiazolidinone core linked to benzo[d][1,3]dioxol and chloroacetamide groups.
Comparison with Target Compound: The quinoline core in the target compound may offer broader π-π stacking interactions compared to the thiazolidinone system.
Diphenyl Acrylonitrile Derivatives
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
